molecular formula C13H20N2O B4243712 1,1-Diethyl-3-(4-methylbenzyl)urea

1,1-Diethyl-3-(4-methylbenzyl)urea

Cat. No.: B4243712
M. Wt: 220.31 g/mol
InChI Key: BXLZTIPSHXJKJQ-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(4-methylbenzyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group, which is bonded to a 4-methylbenzyl group and two diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas, including N,N-diethyl-N’-(4-methylbenzyl)urea, involves the nucleophilic addition of amines to isocyanates.

    Reaction with Carbamoyl Chlorides: Another method involves the reaction of amines with carbamoyl chlorides.

Industrial Production Methods: Industrial production of N-substituted ureas typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. For example, the use of phosgene to generate isocyanates is common in industrial settings, despite its toxicity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-N’-(4-methylbenzyl)urea can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the urea functional group, converting it to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Benzylic alcohols or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted ureas.

Mechanism of Action

The mechanism by which N,N-diethyl-N’-(4-methylbenzyl)urea exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

  • N,N-diethyl-N’-(4-methylphenyl)urea
  • N,N-diethyl-N’-(4-methylbenzyl)thiourea

Comparison:

Properties

IUPAC Name

1,1-diethyl-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)14-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLZTIPSHXJKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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